molecular formula C8H7BrF3N B1376155 3-Bromo-4-methyl-5-(trifluoromethyl)aniline CAS No. 1219948-33-0

3-Bromo-4-methyl-5-(trifluoromethyl)aniline

Cat. No.: B1376155
CAS No.: 1219948-33-0
M. Wt: 254.05 g/mol
InChI Key: DKEKDYDTVBYPGJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline typically involves the bromination of 4-methyl-5-(trifluoromethyl)aniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aniline ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-4-methyl-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, thereby modulating their activity. The bromine atom and methyl group also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 3-Amino-5-bromobenzotrifluoride

Comparison: Compared to its analogs, 3-Bromo-4-methyl-5-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-bromo-4-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-4-6(8(10,11)12)2-5(13)3-7(4)9/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKDYDTVBYPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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